2-Cyclohexylethyl methylsulfonate

Description

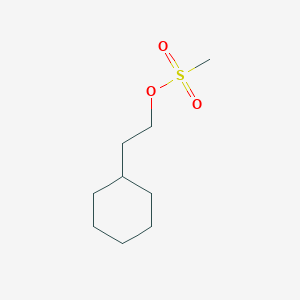

2-Cyclohexylethyl methylsulfonate is an organosulfur compound featuring a cyclohexylethyl group linked to a methylsulfonate ester moiety (R-O-SO₂-O-CH₃). The cyclohexyl group confers lipophilicity, influencing solubility and reactivity, while the sulfonate ester group may contribute to hydrolytic instability under acidic or basic conditions.

Properties

Molecular Formula |

C9H18O3S |

|---|---|

Molecular Weight |

206.30 g/mol |

IUPAC Name |

2-cyclohexylethyl methanesulfonate |

InChI |

InChI=1S/C9H18O3S/c1-13(10,11)12-8-7-9-5-3-2-4-6-9/h9H,2-8H2,1H3 |

InChI Key |

UEUGALWLUYPXSZ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OCCC1CCCCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

(a) Cyclohexane-1,2-diyldimethanediyl Dimethanesulfonate (CAS 66347-68-0)

- Structure : Two methanesulfonate groups attached to a cyclohexane ring via methylene bridges.

- Key Differences: Unlike 2-cyclohexylethyl methylsulfonate, this compound is a bis-sulfonate ester with a rigid cyclohexane backbone. The dual sulfonate groups increase polarity but reduce lipophilicity compared to the mono-sulfonate derivative.

- Reactivity : Bis-sulfonates are potent alkylating agents, often used in crosslinking applications or chemotherapy (e.g., busulfan analogues). The rigid structure may enhance stability compared to flexible ethyl-linked sulfonates .

(b) 2-Ethylhexyl Methylphosphonofluoridate (CAS 458-71-9)

- Structure: A phosphonofluoridate ester with a branched 2-ethylhexyl chain.

- Key Differences : Replaces the sulfonate group with a phosphorus-based moiety, enhancing hydrolytic stability. Phosphonates are less prone to hydrolysis than sulfonates, making them suitable for prolonged environmental persistence (e.g., pesticides). The branched alkyl chain further increases hydrophobicity .

(c) Ionic Liquids with Methylsulfonate Anions (e.g., [EMIM][MeSO₃])

- Structure : 1-Ethyl-3-methylimidazolium methylsulfonate, an ionic liquid with a methylsulfonate counterion.

- Key Differences : Ionic nature results in high thermal stability and low volatility. Applications include green solvents or electrolytes, contrasting with neutral sulfonate esters like this compound, which are volatile and reactive .

Physicochemical Properties

| Compound | Solubility (Polar Solvents) | Hydrolytic Stability | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| This compound* | Moderate (organic solvents) | Low (acid/base) | ~50–70 (estimated) | Alkylation, intermediates |

| Cyclohexane-1,2-diyldimethanediyl dimethanesulfonate | Low | Moderate | >100 | Crosslinking agents |

| 2-Ethylhexyl methylphosphonofluoridate | High (lipophilic) | High | <25 | Pesticides, nerve agents |

| [EMIM][MeSO₃] | High (polar ionic liquids) | High | <–20 | Solvents, electrolytes |

*Estimated based on structural analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.